molecular formula C11H21N3 B11736369 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine

Cat. No.: B11736369
M. Wt: 195.30 g/mol
InChI Key: BCMWJSCWUYYHMJ-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound belonging to the class of pyrazoles, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group, an isopropyl group, and a propylamine group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine can be achieved through several methods:

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often involves scalable and efficient methods such as catalytic cycloaddition and condensation reactions under controlled conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Bromine, oxygen in DMSO.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Aryl halides, copper powder, KOtBu.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

Biology

In biological research, pyrazole derivatives are investigated for their potential as enzyme inhibitors and bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties .

Medicine

Medicinal chemistry explores pyrazole compounds for their therapeutic potential, including their use as anti-inflammatory agents, analgesics, and antipyretics .

Industry

In the industrial sector, pyrazoles are utilized in the production of dyes, agrochemicals, and pharmaceuticals due to their stability and reactivity.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other pyrazole derivatives

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3/c1-5-6-12-7-11-8-13-14(9(2)3)10(11)4/h8-9,12H,5-7H2,1-4H3

InChI Key

BCMWJSCWUYYHMJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(N(N=C1)C(C)C)C

Origin of Product

United States

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